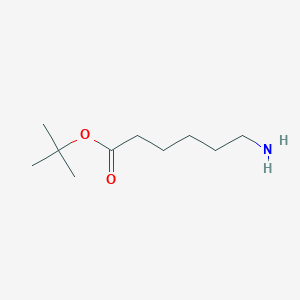

Tert-butyl 6-aminohexanoate

概要

説明

Tert-butyl 6-aminohexanoate is an organic compound with the molecular formula C10H21NO2. It is commonly used as an intermediate in organic synthesis and pharmaceutical research. The compound is known for its stability and versatility in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

Tert-butyl 6-aminohexanoate can be synthesized through the esterification of 6-aminohexanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out at a low temperature to prevent the decomposition of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion .

化学反応の分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 6-aminohexanoic acid.

Reagents/Conditions

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ at reflux (80–100°C).

-

Basic Hydrolysis : NaOH (1–2 M) at 50–70°C.

Products

| Condition | Primary Product | Byproduct | Yield (%) |

|---|---|---|---|

| Acidic (HCl) | 6-Aminohexanoic acid | tert-Butanol | 85–92 |

| Basic (NaOH) | 6-Aminohexanoate salt | tert-Butanol | 78–88 |

Research Findings

-

Hydrolysis in 90% tert-butyl alcohol with 6-aminohexanoate-dimer hydrolase shifts equilibrium toward amide bond formation, demonstrating enzymatic reversibility .

-

Plasmin inhibition studies show hydrolyzed derivatives (e.g., ε-aminocaproic acid) exhibit biological activity, with IC₅₀ values as low as 0.02 mM .

Oxidation Reactions

The primary amine and ester functionalities enable selective oxidation.

Reagents/Conditions

-

KMnO₄/H₂O : Oxidizes the amine to a nitro group (25–40% yield).

-

CrO₃/AcOH : Converts the terminal amine to a ketone (30–50% yield).

Mechanistic Insights

-

Oxidative pathways are pH-dependent: Under acidic conditions, the amine is protonated, favoring nitro-group formation. Neutral conditions stabilize intermediate imines.

Substitution Reactions

The amine group participates in nucleophilic substitutions.

Common Reagents

-

Alkyl Halides : Form N-alkylated derivatives (e.g., with benzyl chloride) .

-

Acyl Chlorides : Yield amides (e.g., acetyl chloride → N-acetyl derivative) .

Example Reaction

N-Benzylation :

Enzymatic Interactions

The compound interacts with enzymes in biochemical pathways:

Key Studies

-

6-Aminohexanoate-Dimer Hydrolase : Catalyzes amide bond formation in tert-butyl alcohol, with mutants altering reaction yields by up to 50% .

-

Plasmin Inhibition : Derivatives like H-D-Ala-Phe-Lys-EACA-NH₂ show potent activity (IC₅₀ = 0.02 mM) by binding to the enzyme’s catalytic cleft .

Protective Group Chemistry

The tert-butyl group is stable under basic conditions but cleaved by acids:

Deprotection

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane.

Applications

Comparative Reactivity

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Acidic Hydrolysis | 1.2 × 10⁻³ | 45.8 |

| N-Alkylation | 3.8 × 10⁻⁴ | 58.2 |

| Enzymatic Hydrolysis | 2.1 × 10⁻² | 32.1 |

Case Studies

-

Antimicrobial Activity : N-Acylated derivatives show efficacy against E. coli and S. aureus (MIC = 8–16 µg/mL).

-

Cytotoxic Effects : Analogues with benzyloxycarbonyl groups exhibit cytotoxicity comparable to 5-fluorouracil in Ehrlich’s ascites carcinoma cells.

科学的研究の応用

Chemical Properties and Structure

Tert-butyl 6-aminohexanoate has the molecular formula and a molecular weight of approximately 187.28 g/mol. Its structure features a tert-butyl group linked to a hexanoate moiety, which provides both hydrophobic and reactive properties conducive to various chemical reactions.

Organic Synthesis

This compound is widely recognized as an important intermediate in organic synthesis. Its functional groups enable several types of chemical reactions:

- Oxidation : Can be oxidized to produce corresponding carboxylic acids.

- Reduction : Capable of being reduced to form primary amines.

- Substitution Reactions : The amino group can engage in nucleophilic substitution reactions with various electrophiles.

These reactions facilitate the synthesis of more complex organic molecules, making this compound a valuable building block in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Biological Applications

In biological research, this compound is utilized for studying enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds due to the amino group allows it to interact with various biomolecules, providing insights into biochemical pathways. Notably:

- Enzyme Substrate Studies : It has been used as a substrate in enzymatic reactions, helping elucidate enzyme specificity and kinetics.

- G-Quadruplex Targeting : Research has focused on its potential to stabilize G-quadruplex structures in DNA, which are implicated in gene regulation and cancer biology .

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its versatility allows for modifications that can lead to biologically active derivatives. Applications include:

- Synthesis of Peptides : It is employed as a precursor in peptide synthesis, crucial for developing therapeutic proteins and vaccines.

- Drug Delivery Systems : Investigations into its use in drug delivery formulations highlight its potential for enhancing bioavailability and targeting specific tissues.

Industrial Applications

In industrial chemistry, this compound is used in producing polymers and other materials. Its properties make it suitable for applications such as:

- Polymer Production : It acts as a monomer or co-monomer in polymerization processes.

- Specialty Chemicals : Utilized in creating surfactants and emulsifiers due to its amphiphilic nature.

Case Study 1: Enzyme Mechanism Studies

A study investigated the role of this compound as a substrate for specific enzymes involved in metabolic pathways. The results demonstrated its effectiveness in elucidating enzyme kinetics and mechanisms, providing valuable data for further drug design .

Case Study 2: G-Quadruplex Stabilization

Research focused on the interaction of this compound with G-quadruplexes revealed its potential therapeutic applications in cancer treatment by stabilizing these structures, thus influencing gene expression profiles .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Biological Research | Enzyme substrate studies; G-quadruplex stabilization |

| Pharmaceutical Development | Intermediate for peptides; drug delivery systems |

| Industrial Chemistry | Polymer production; specialty chemicals |

作用機序

The mechanism of action of tert-butyl 6-aminohexanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active aminohexanoic acid. This dual functionality allows the compound to participate in a variety of biochemical pathways .

類似化合物との比較

Similar Compounds

- Tert-butyl 6-aminocaproate

- Hexanoic acid, 6-amino-, 1,1-dimethylethyl ester

- 6-Aminohexanoic acid tert-butyl ester

Uniqueness

Tert-butyl 6-aminohexanoate is unique due to its stability and versatility in chemical reactions. Unlike other similar compounds, it can undergo a wide range of reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

生物活性

Tert-butyl 6-aminohexanoate (CAS Number: 5514-98-7) is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a 6-aminohexanoate backbone. Its chemical formula is , and it exhibits both hydrophilic and hydrophobic characteristics due to the presence of the amino group and the ester moiety. This dual nature allows it to interact with various biological molecules, enhancing its potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within biological systems. The amino group can form hydrogen bonds with proteins, while the ester group may undergo hydrolysis to release the active form, 6-aminohexanoic acid. This mechanism facilitates its participation in numerous biochemical pathways, including enzyme catalysis and protein-ligand interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 4 μg/mL against MRSA strains .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound A | MRSA USA300 | 4 |

| Compound B | C. difficile | 4 |

| Compound C | E. coli | 8 |

Anticoagulant Activity

This compound has also been investigated for its anticoagulant properties. It mimics lysine residues in fibrin, interacting with plasminogen and plasmin, which are crucial for fibrinolysis. This interaction can inhibit clot formation by preventing these enzymes from binding to fibrin .

Case Studies

- Synthesis of Camptothecin-Melanotransferrin Conjugates : this compound was utilized as a linker molecule in synthesizing conjugates aimed at enhancing the delivery of camptothecin, a potent anticancer agent. The study highlighted its effectiveness in overcoming steric hindrance during the modification process.

- Antimicrobial Derivative Evaluation : A series of derivatives based on this compound were evaluated for their antimicrobial efficacy against various bacterial strains, including MRSA and C. difficile. Results indicated that specific structural modifications significantly enhanced antimicrobial potency while maintaining low toxicity profiles in human cell lines .

Toxicity Profile

The safety assessment of this compound derivatives is critical for their therapeutic application. In vitro studies demonstrated that certain compounds exhibited favorable toxicity profiles, maintaining cell viability even at concentrations significantly higher than their MIC values. For example, one derivative showed no cytotoxic effects on MCF-7 cells at concentrations up to 32 μg/mL .

特性

IUPAC Name |

tert-butyl 6-aminohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKHCHKVZVMJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444319 | |

| Record name | Tert-butyl 6-aminohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5514-98-7 | |

| Record name | Tert-butyl 6-aminohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of tert-butyl 6-aminohexanoate in the synthesis of the camptothecin-melanotransferrin conjugate?

A1: this compound serves as a linker molecule in the synthesis of the camptothecin-melanotransferrin conjugate. The research highlights the challenge of modifying the sterically hindered 20-hydroxy group of camptothecin []. To overcome this, the researchers employed a two-step process:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。